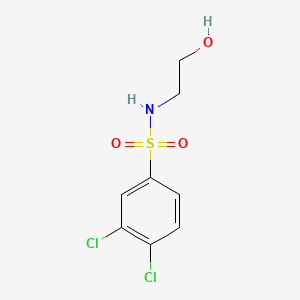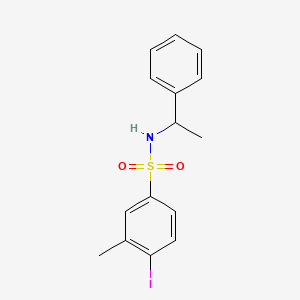
Solvent Blue 67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Solvent Blue 67, also known as Transparent Blue GN or Filester Blue GN, is a greenish-blue powder . It belongs to the phthalocyanine class of dyes . It is used in coloring for printing inks, plastics, rubber, gasoline, oil, lubricants, wax, candles, and more .
Physical And Chemical Properties Analysis
Solvent Blue 67 is a greenish-blue powder with a density of 0.57 g/cm3 . It has a melting point of 222°C and is insoluble in water at 80°C . It exhibits excellent light fastness and high heat resistance .Safety and Hazards
Future Directions
While specific future directions for Solvent Blue 67 are not mentioned in the available sources, it continues to be used in various applications such as printing inks, plastics, rubber, gasoline, oil, lubricants, wax, candles, and more . Its excellent light fastness, high heat resistance, and good migration fastness make it suitable for these applications .
properties
CAS RN |
12226-78-7 |
|---|---|
Product Name |
Solvent Blue 67 |
Molecular Formula |
H8MoN2O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




